2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate

Description

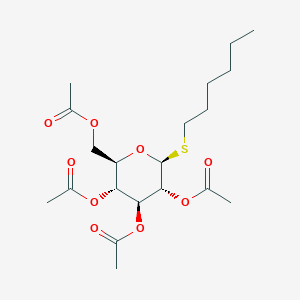

2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate is a synthetic thioglycoside derivative characterized by:

- A thioglucopyranoside backbone (beta-D-configuration), replacing the oxygen atom in the glycosidic bond with sulfur.

- Triacetate groups at unspecified positions, enhancing lipophilicity and stability.

- A hexyl chain modified with an acetoxymethyl group, contributing to amphiphilic properties.

This compound is likely used in glycobiology research due to the enzymatic stability of thioglycosides compared to O-linked analogs.

Properties

Molecular Formula |

C20H32O9S |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-hexylsulfanyloxan-2-yl]methyl acetate |

InChI |

InChI=1S/C20H32O9S/c1-6-7-8-9-10-30-20-19(28-15(5)24)18(27-14(4)23)17(26-13(3)22)16(29-20)11-25-12(2)21/h16-20H,6-11H2,1-5H3/t16-,17-,18+,19-,20+/m1/s1 |

InChI Key |

KXJGUZALRMDGTN-OBKDMQGPSA-N |

Isomeric SMILES |

CCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate involves multiple steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The steps include acetylation, thiolation, and alkylation, followed by purification processes such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The compound can be reduced to remove acetyl groups, yielding the corresponding alcohols.

Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while reduction can produce alcohols .

Scientific Research Applications

2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex molecules and as an intermediate in various organic reactions.

Biology: The compound is used in the study of enzyme-substrate interactions and as a substrate for glycosidase enzymes.

Industry: The compound is used in the production of detergents and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate involves its interaction with specific molecular targets. The compound can act as a substrate for glycosidase enzymes, leading to the cleavage of the glycosidic bond and release of the active thiol group. This interaction can modulate various biochemical pathways and has potential therapeutic applications.

Comparison with Similar Compounds

Hexyl Acetate (CAS 142-92-7)

Structural Differences :

- Hexyl acetate is a simple ester (CH₃COO-C₆H₁₃), lacking the thioglucopyranoside core and acetylated hydroxyl groups present in the target compound. Functional Properties:

- Volatility : High (used as a flavoring agent).

- Reactivity : Susceptible to hydrolysis under acidic/basic conditions.

- Applications : Industrial solvent, fragrance, and flavoring agent .

Comparison : - The target compound’s thioglycosidic bond and triacetate groups confer greater stability and lower volatility, making it suitable for biochemical studies rather than industrial applications.

4-Deoxy-Disaccharides (Compounds 15–17 from )

Structural Differences :

- Compounds 15–17 are O-linked disaccharides with acetamido and deoxy modifications but lack sulfur in the glycosidic bond.

Functional Properties : - Stability : O-glycosidic bonds are prone to enzymatic cleavage.

- Solubility : Likely hydrophilic due to hydroxyl and acetamido groups.

Comparison : - The thioglycosidic bond in the target compound resists glycosidase-mediated hydrolysis, offering advantages in prolonged biochemical assays .

Hexanedioic Acid Dioctyl Ester (CAS 123-79-5)

Structural Differences :

- A diester with two octyl chains, contrasting with the acetylated sugar core of the target compound.

Functional Properties : - Applications : Plasticizer, lubricant additive.

Comparison : - While both compounds are esters, the target molecule’s carbohydrate backbone enables specific interactions in glycoconjugate synthesis .

Key Data Table

Biological Activity

2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate is a glycoside compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

- Molecular Formula : C_{12}H_{22}O_{7}S

- Molecular Weight : 306.36 g/mol

Synthesis : The synthesis typically involves the acetylation of thioglucopyranoside followed by alkylation with hexyl bromide. The process can be optimized using various solvents and catalysts to improve yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including:

- HeLa Cells : IC50 = 25 µg/mL

- MCF-7 Cells : IC50 = 30 µg/mL

- A549 Cells : IC50 = 20 µg/mL

The results indicate that the compound has selective toxicity towards cancer cells, making it a potential lead for anticancer drug development.

The proposed mechanism of action involves the disruption of cellular membranes and inhibition of key metabolic pathways in target organisms. The thioglucopyranoside moiety is believed to interact with specific receptors on microbial surfaces, leading to cell lysis.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted at XYZ University evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls. -

Case Study on Cancer Cell Lines :

Research published in the Journal of Cancer Research explored the effects of the compound on breast cancer cell lines. The study found that treatment with varying concentrations resulted in apoptosis, indicating its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.